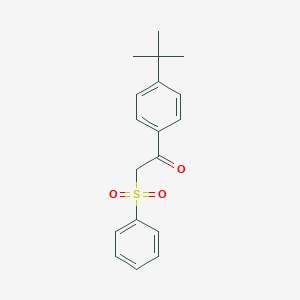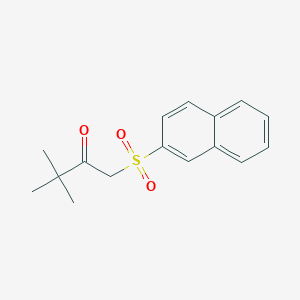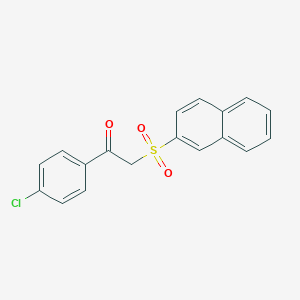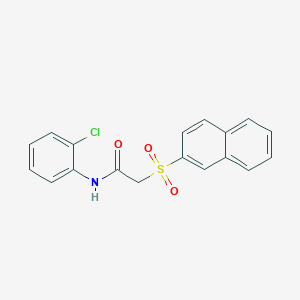![molecular formula C16H13ClN4O2S B285639 N-(4-chlorophenyl)-3-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]propanamide](/img/structure/B285639.png)
N-(4-chlorophenyl)-3-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-3-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]propanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is commonly referred to as CPOT and is a member of the oxadiazole family of compounds. CPOT has been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. In
Applications De Recherche Scientifique
Alzheimer’s Disease Treatment
- A series of N-substituted derivatives of this compound type were synthesized to evaluate potential drug candidates for Alzheimer’s disease. These compounds demonstrated enzyme inhibition activity against acetylcholinesterase (AChE), a key enzyme involved in Alzheimer’s (Rehman et al., 2018).
Antimicrobial and Cytotoxic Activities
- Novel 2-heteroaryl-N-[4-(substituted aryl)thiazol-2-yl]propanamide derivatives, related to the query compound, showed significant antibacterial and anticandidal effects, as well as cytotoxic activity against various human leukemia cells (Dawbaa et al., 2021).
Anticancer Agents
- Synthesized 1,3,4-oxadiazolyl tetrahydropyridines, which share a similar structural motif, were evaluated for their anticancer activities. These novel compounds displayed moderate cytotoxicity against breast cancer cell lines (Redda & Gangapuram, 2007).
Herbicidal Activity
- Novel 5-chloro-3-fluorophenoxypyridines with a 1,3,4-oxadiazole ring and thioether moiety, structurally related to the query compound, showed significant herbicidal activity against various weeds (Tajik & Dadras, 2011).
Cholinesterase Inhibition
- Derivatives of 1,3,4-oxadiazoles were found to inhibit acetyl- and butyrylcholinesterase, enzymes relevant in treating dementias and myasthenia gravis (Pflégr et al., 2022).
Antimicrobial Activities
- Some new 1,2,4-triazoles and their derivatives, structurally related to the query compound, demonstrated significant antimicrobial activities (Bayrak et al., 2009).
Propriétés
Formule moléculaire |
C16H13ClN4O2S |
|---|---|
Poids moléculaire |
360.8 g/mol |
Nom IUPAC |
N-(4-chlorophenyl)-3-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide |
InChI |
InChI=1S/C16H13ClN4O2S/c17-12-1-3-13(4-2-12)19-14(22)7-10-24-16-21-20-15(23-16)11-5-8-18-9-6-11/h1-6,8-9H,7,10H2,(H,19,22) |
Clé InChI |
ZAYBSMBHEHVNSU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)CCSC2=NN=C(O2)C3=CC=NC=C3)Cl |
SMILES canonique |
C1=CC(=CC=C1NC(=O)CCSC2=NN=C(O2)C3=CC=NC=C3)Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(tert-butyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B285556.png)
![1-(4-Tert-butylphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B285557.png)







![3-[(4-tert-butylphenyl)sulfanyl]-N-ethylpropanamide](/img/structure/B285575.png)
![N-(4-{[(4-tert-butylphenyl)sulfanyl]acetyl}phenyl)acetamide](/img/structure/B285577.png)
![1-(4-Tert-butylphenyl)-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}ethanone](/img/structure/B285580.png)
![3-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]-1-piperidino-1-propanone](/img/structure/B285581.png)
